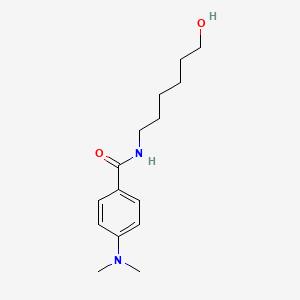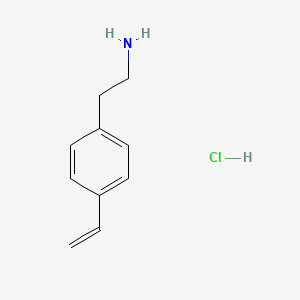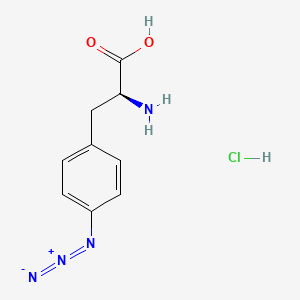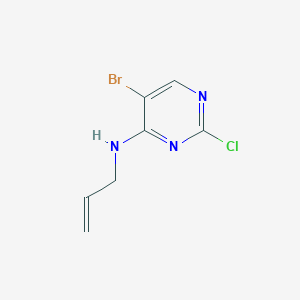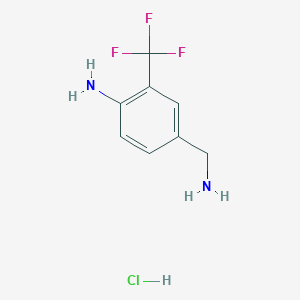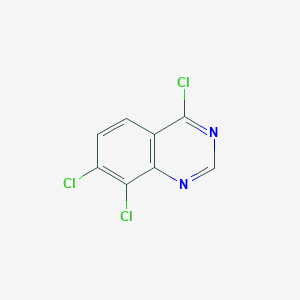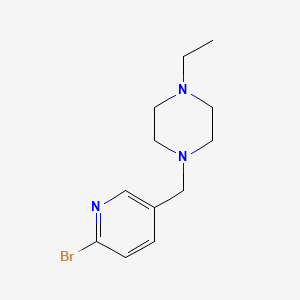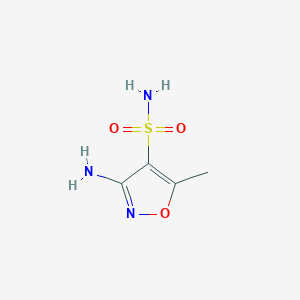
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide, also known as AMOS, is an organic compound that is widely used in the field of organic chemistry. It is a versatile compound that has a variety of applications in both laboratory and industrial settings. In the laboratory, it is used as a reagent for the synthesis of various organic compounds, as a catalyst in organic synthesis, and as a building block for the preparation of complex organic molecules. In the industrial setting, it is used as a corrosion inhibitor, a dye, and an additive for various industrial products. In addition, it has been used in the development of numerous pharmaceuticals and biotechnology products.
科学的研究の応用
Herbicidal Activity
Research has shown that sulfonamide derivatives, including those related to the chemical structure of interest, possess significant herbicidal activity. For instance, the synthesis and evaluation of triazolo[1,5-a]pyrimidine-sulfonamide compounds have been explored, revealing their potential as herbicides (Shen De-long, 2005).
Pharmaceutical Research and Development
In the realm of pharmaceuticals, sulfonamide compounds have been extensively studied for their biological activities. Various studies have synthesized and evaluated sulfonamide derivatives for their potential in treating different diseases. For example, novel 1,3-oxazole sulfonamides have been examined as tubulin polymerization inhibitors, showcasing promising results in inhibiting cancer cell growth with specificity towards leukemia cell lines (Edward Sisco, Korry L Barnes, 2021).
Environmental Applications
Sulfonamides, including specific derivatives, have been investigated for their environmental impact, particularly in the context of antibiotic resistance and biodegradation. One study focused on the aerobic biodegradation of sulfamethoxazole, a sulfonamide antibiotic, by activated sludge, demonstrating the ability of microbial communities to utilize these compounds as carbon and nitrogen sources (E. Müller, W. Schüssler, H. Horn, H. Lemmer, 2013).
Chemical Synthesis and Catalysis
The gold(I)-catalyzed oxidative annulation process for generating 5-amino-1,3-oxazoles from ynamides demonstrates innovative chemical synthesis techniques, highlighting the versatility of sulfonamide compounds in organic chemistry and catalysis (Dmitry P. Zimin, D. Dar'in, V. Kukushkin, A. Dubovtsev, 2020).
作用機序
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthase .
Mode of Action
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By binding to the active site of this enzyme, they prevent the incorporation of para-aminobenzoic acid (PABA) into the growing folic acid molecule, thereby inhibiting the synthesis of folic acid.
Biochemical Pathways
Folic acid is crucial for the synthesis of nucleotides, and its inhibition can lead to a decrease in DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides can interfere with cell growth and division, particularly in rapidly dividing cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the solubility, stability, and bioavailability of many drugs .
生化学分析
Biochemical Properties
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by inhibiting key enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound may cause toxicity, affecting vital organs and leading to adverse health outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These alterations can have downstream effects on various cellular processes, including energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as it may accumulate in specific tissues or organs.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted effects on cellular processes.
特性
IUPAC Name |
3-amino-5-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXGTVLARLGPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





